molecular formula C19H17FN2O2S B2540506 N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 1171194-77-6

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2540506
CAS No.: 1171194-77-6
M. Wt: 356.42
InChI Key: CMKXSWIWMPZJQQ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Thiazole derivatives are known for their diverse biological activities. For instance, novel thiazole-5-carboxamide derivatives have been designed and evaluated for their fungicidal and insecticidal activities but showed no herbicidal activity. One compound exhibited significant fungicidal activity against tomato late blight, while others showed promising insecticidal effects against the potato leafhopper (Liu, Li, & Zhong, 2004).

Fluorescent Probes and Sensing

Thiazole derivatives are utilized in the synthesis of fluorescent dyes and probes. N-Ethoxycarbonylpyrene- and perylene thioamides, when used as building blocks, have yielded fluorescent dyes displaying wide-ranging fluorescence. These compounds are significant for developing new materials with potential applications in sensing and imaging technologies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Anticancer and Antimicrobial Activities

Thiazole carboxamide derivatives have been evaluated for their anticancer and antimicrobial potentials. A series of 2-phenylthiazole-4-carboxamide derivatives, for example, were synthesized and tested against various cancer cell lines, showing significant cytotoxic activities. These findings underscore the therapeutic potential of thiazole derivatives in cancer treatment (Aliabadi et al., 2010).

Antiviral Activities

Research on thiazole derivatives has extended into antiviral applications. Compounds synthesized from benzamide-based 5-aminopyrazoles have shown remarkable activity against the H5N1 influenza virus, indicating the potential of these compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Mechanism of Action

Mode of Action

Without specific information on the compound’s target, it’s challenging to describe its exact mode of action. Based on its structural similarity to other compounds, it may act by binding to its target and modulating its activity .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide’s action are currently unknown. These effects would depend on the compound’s specific target and mode of action .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-13-17(25-19(22-13)14-5-3-2-4-6-14)18(23)21-11-12-24-16-9-7-15(20)8-10-16/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKXSWIWMPZJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.